TET2 Dioxygenase Inhibition: Phylloflavan Outperforms Bobcat339 by 60-Fold
Phylloflavan demonstrates significantly higher potency as a pan-TET inhibitor compared to the widely used TET probe Bobcat339. It exhibits an IC50 of 1.2 µM for TET2 in cell-free enzymatic assays, whereas Bobcat339 has a reported IC50 of 73 µM for the same isoform [1][2]. This represents a >60-fold difference in inhibitory potency. While TETi76 shows comparable potency to phylloflavan against TET1 (IC50 = 1.5 µM) and TET3 (8.8 µM), its TET2 potency (IC50 = 9.4 µM) is approximately 7.8-fold weaker than that of phylloflavan (1.2 µM) . Phylloflavan is also described as a first-in-class, cell-permeable pan-TET inhibitor, capable of reducing global 5-hydroxymethylcytosine (5hmC) levels in living cells at low micromolar concentrations [1].
| Evidence Dimension | Inhibitory potency against TET2 catalytic domain |
|---|---|
| Target Compound Data | IC50 = 1.2 µM |
| Comparator Or Baseline | Bobcat339 (IC50 = 73 µM); TETi76 (IC50 = 9.4 µM) |
| Quantified Difference | 61-fold more potent than Bobcat339; 7.8-fold more potent than TETi76 against TET2 |
| Conditions | Cell-free enzymatic assay using purified TET2 catalytic domain |
Why This Matters
For epigenetic research focused on active DNA demethylation, selecting phylloflavan over Bobcat339 provides a 60-fold gain in on-target biochemical potency, minimizing required compound concentrations and potentially reducing off-target effects at the cellular level.
- [1] Singh, A. K., et al. (2020). A small molecule inhibitor of TET1 and TET2 promotes somatic cell reprogramming. Proceedings of the National Academy of Sciences, 117(7), 3621-3626. View Source
- [2] Bobcat339 hydrochloride datasheet. Adooq Bioscience, Catalog No. A24343. View Source
